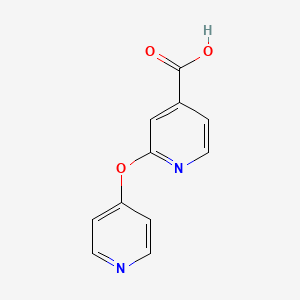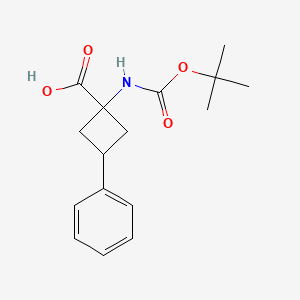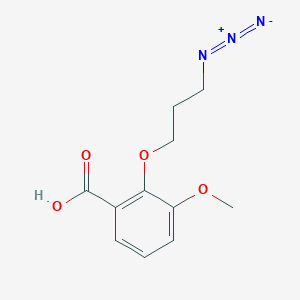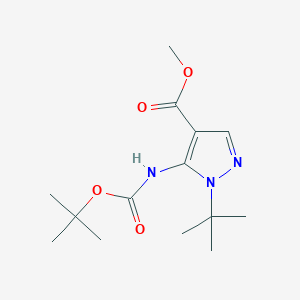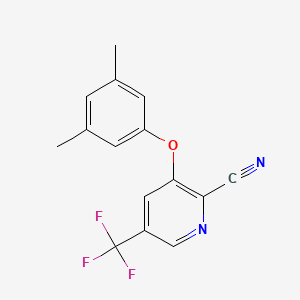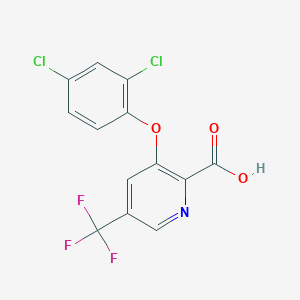![molecular formula C18H29N5O2 B1411802 tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate CAS No. 2058957-73-4](/img/structure/B1411802.png)
tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate
Übersicht
Beschreibung
This compound is a 4-aryl piperidine . It is related to Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which is developed for the treatment of ER-positive and HER2-negative breast cancer .
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyl 4-oxo-1-piperidinecarboxylate, ethanol, methylamine hydrochloride, triethylamine, and titanium(IV)isopropoxide . The reaction is stirred with an H2 balloon for 3 hours, and the product is obtained through purification .Molecular Structure Analysis
The molecular weight of a similar compound, tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate, is 228.33 . The molecular formula of another related compound, tert-Butyl 4-(methylamino)piperidine-1-carboxylate, is C11H22N2O2 .It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediates in Drug Development
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is another crucial intermediate for small molecule anticancer drugs, demonstrating the compound's relevance in cancer drug synthesis (Zhang et al., 2018).
Asymmetric Synthesis and Nociceptin Antagonists
- Efficient and practical asymmetric synthesis of related compounds is critical for the development of nociceptin antagonists, highlighting its application in targeting specific receptors for therapeutic purposes (Jona et al., 2009).
Structural Analysis and Molecular Packing
- Studies involving tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate focus on its crystal structure and molecular packing, indicating its use in structural chemistry and material science (Didierjean et al., 2004).
Biological Activity and Enzyme Interaction
- Derivatives of the compound have been studied for their substrate activity with enzymes like mouse liver folylpolyglutamate synthetase, emphasizing its potential in biochemical and pharmacological research (Rosowsky et al., 1994).
Key Intermediate in Kinase Inhibition
- Synthesis of derivatives of this compound plays a role in developing potent deoxycytidine kinase inhibitors, showcasing its importance in the development of new therapeutic agents (Zhang et al., 2009).
Safety and Hazards
The safety information for a similar compound, tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate, includes the following hazard statements: H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to handle this compound with appropriate personal protective equipment .
Wirkmechanismus
Target of Action
The primary targets of the compound “tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate” are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include pH, temperature, presence of other molecules, and cellular environment.
Biochemische Analyse
Biochemical Properties
Tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein kinase B (PKB or Akt), a key component in intracellular signaling pathways that regulate growth and survival . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby influencing their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of PKB, which in turn affects downstream signaling pathways involved in cell proliferation and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its interaction with PKB involves binding to the pleckstrin homology (PH) domain, which is crucial for the activation of the kinase . This binding can lead to changes in enzyme activity and subsequent alterations in cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark place and sealed in a dry environment at 2-8°C . Over time, its effects on cellular function may change due to degradation or metabolic processes, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. For example, studies have indicated that high doses of similar compounds can cause significant changes in cellular metabolism and function . Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, it may be localized to the cytoplasm or nucleus, where it can exert its effects on cellular processes . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic targets.
Eigenschaften
IUPAC Name |
tert-butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)23-9-6-12(7-10-23)15-21-14-5-8-20-11-13(14)16(19-4)22-15/h12,20H,5-11H2,1-4H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQSDEZROMKQEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=C(CNCC3)C(=N2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



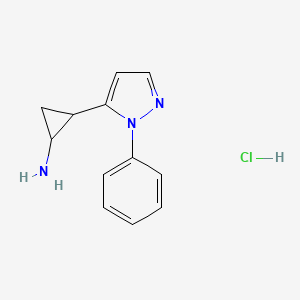
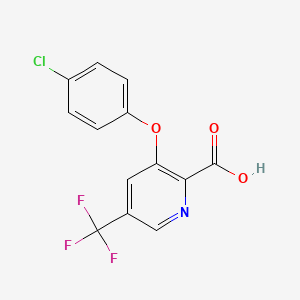
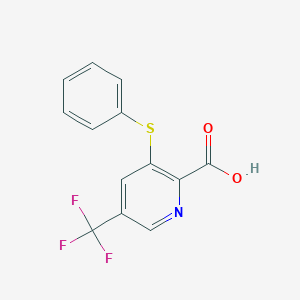
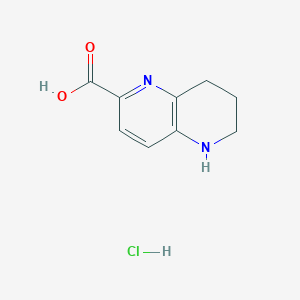
![2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1411724.png)
![2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride](/img/structure/B1411725.png)
